molecular formula C12H9NO2 B164669 3-(Pyridin-2-yloxy)benzaldehyde CAS No. 137386-78-8

3-(Pyridin-2-yloxy)benzaldehyde

Cat. No. B164669
CAS RN: 137386-78-8
M. Wt: 199.2 g/mol
InChI Key: YGXYNKLOBXMTGL-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C12H9NO2. It has a molecular weight of 199.21 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 3-(Pyridin-2-yloxy)benzaldehyde is 1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(Pyridin-2-yloxy)benzaldehyde is a white to yellow solid . It has a melting point of 115-116 °C . The density of this compound is 1.207g/cm3 . Its boiling point is 362.8ºC at 760 mmHg .

Scientific Research Applications

Biocompatible Chemosensors for pH Discrimination

3-(Pyridin-2-yloxy)benzaldehyde derivatives have been used in the development of biocompatible fluorescent chemosensors for pH. These chemosensors show significant fluorescence intensity changes across different pH levels, enabling them to distinguish between normal cells and cancer cells, as cancer cells exhibit a different pH range compared to normal cells. This application is significant in cancer research and diagnostic methods (Dhawa et al., 2020).

Catalyst in Organic Reactions

3-(Pyridin-2-yloxy)benzaldehyde and its analogs play a role as intermediates or catalysts in various organic reactions. For example, they are involved in the Suzuki cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic chemistry. This process is essential for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals (Wang et al., 2014).

Synthesis of Complex Organic Structures

The compound is instrumental in the synthesis of complex organic structures like pyrano[3,2-c]pyridine scaffolds. These structures have promising applications in biomedical fields due to their functional properties (Elinson et al., 2018).

Electrochemical Applications

In electrochemistry, derivatives of 3-(Pyridin-2-yloxy)benzaldehyde have been used to create electrochemically active materials. These materials exhibit catalytic activity for specific chemical reactions, such as the oxidation of benzyl alcohol to benzaldehyde, an essential reaction in organic synthesis (Lu et al., 2014).

Luminescence Studies

3-(Pyridin-2-yloxy)benzaldehyde derivatives have been explored in luminescence studies. These compounds can form complexes that exhibit strong luminescence, useful in developing new materials for optoelectronic applications (Gusev et al., 2011).

Safety and Hazards

3-(Pyridin-2-yloxy)benzaldehyde may cause skin irritation and serious eye irritation. It may be harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

3-pyridin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXYNKLOBXMTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370694
Record name 3-(Pyridin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yloxy)benzaldehyde

CAS RN

137386-78-8
Record name 3-(Pyridin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxybenzyl alcohol (1.0 g, 8.2 mmol) was dissolved in pyridine (20 mL). 2-Bromopyridine (1.6 g, 9.8 mmol) and potassium carbonate (2.3 g, 16.4 mmol) were added thereto, and then the mixture was stirred at 90° C. for 10 minutes. Copper oxide(II) (1.6 g, 20.5 mmol) was further added thereto, and the reaction mixture was heated under reflux for 2 days. The reaction solution was filtered, and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The extract was dried, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 70:30) to give the title compound (1.0 mg, yield 61%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Copper oxide(II)
Quantity
1.6 g
Type
reactant
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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